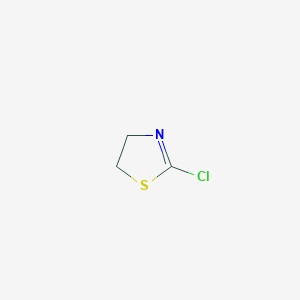

2-Chloro-2-thiazoline

Description

Properties

Molecular Formula |

C3H4ClNS |

|---|---|

Molecular Weight |

121.59 g/mol |

IUPAC Name |

2-chloro-4,5-dihydro-1,3-thiazole |

InChI |

InChI=1S/C3H4ClNS/c4-3-5-1-2-6-3/h1-2H2 |

InChI Key |

OOTAHSZNPMYUCF-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(=N1)Cl |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Recent studies have demonstrated the potential of thiazoline derivatives, including 2-chloro-2-thiazoline, in anticancer applications. For instance, palladium(II) complexes containing thiazoline ligands have shown promising cytotoxic effects against various cancer cell lines. One study reported that these complexes induced apoptosis in human promyelocytic leukemia cells (HL-60) by increasing intracellular reactive oxygen species (ROS) and DNA oxidative damage, similar to the effects observed with cisplatin . Additionally, other thiazoline-based compounds have exhibited significant antiproliferative activity against tumor cell lines such as HeLa and HT-29 .

1.2 Antimicrobial Activity

Thiazoline derivatives are also recognized for their antimicrobial properties. Research indicates that compounds derived from this compound exhibit activity against various bacterial strains and fungi. The structural modifications of thiazolines can enhance their efficacy as antimicrobial agents, making them suitable candidates for further development in pharmaceutical applications .

Synthesis and Chemical Applications

2.1 Synthetic Versatility

The synthesis of this compound serves as a crucial step in generating a variety of thiazoline derivatives that can be used in drug discovery. The compound can undergo various chemical transformations to yield biologically active molecules. For example, it has been utilized as a starting material for synthesizing more complex thiazole-based structures through cycloaddition reactions and other synthetic methodologies .

2.2 High-Energy Materials

Recent advancements have explored the use of thiazoline derivatives in creating high-energy materials. The incorporation of this compound into new synthetic pathways has led to the development of energy-rich compounds that may find applications in explosives and propellants . This aspect highlights the compound's utility beyond medicinal chemistry.

Case Studies

3.1 Thiazoline-Based Anticancer Agents

A notable case study involved the synthesis of palladium(II) complexes with thiazoline ligands that demonstrated significant cytotoxicity against various cancer cell lines. The study revealed that these complexes not only reduced cell viability but also activated apoptotic pathways, indicating their potential as novel anticancer agents .

3.2 Development of Antimicrobial Agents

In another case study, researchers synthesized a series of thiazoline derivatives from this compound and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the thiazoline ring significantly enhanced antibacterial efficacy, paving the way for new therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares 2-Chloro-2-thiazoline with structurally or functionally related compounds, focusing on synthesis, reactivity, and applications.

2,2'-Bi-2-thiazoline

- Structure : A dimeric analog with two thiazoline rings linked at the 2-positions.

- Synthesis : Prepared via oxidative coupling or condensation reactions, as detailed in . Unlike this compound, this compound lacks chlorine substituents, which reduces its electrophilicity.

- Applications : Primarily used in coordination chemistry and as a ligand for metal complexes.

Key Difference: The dimeric structure of 2,2'-bi-2-thiazoline results in distinct coordination properties compared to the monomeric, chlorine-activated this compound .

5-Chloro-2-methyl-3(2H)-isothiazolone

- Structure: An isothiazolone derivative with chlorine and methyl substituents (C₄H₄ClNOS).

- Synthesis : Produced via chlorination of 2-methyl-3(2H)-isothiazolone. Industrial preparations often involve aqueous mixtures for stability .

- Applications : Widely used as a biocide in water treatment and industrial preservatives due to its antimicrobial activity.

- Safety : Classified as hazardous, requiring strict handling protocols to avoid skin irritation and respiratory exposure .

Key Difference : While both compounds contain chlorine, 5-Chloro-2-methyl-3(2H)-isothiazolone is more stable in aqueous environments and has direct industrial applications, unlike this compound, which serves primarily as a synthetic intermediate .

Benzo[d]thiazole Derivatives (e.g., 5-Chloro-2-ethylbenzo[d]thiazole)

- Structure : A benzothiazole ring with chlorine and ethyl substituents (C₉H₈ClNS).

- Synthesis : Prepared via cyclization of substituted thioureas or coupling reactions, as seen in and .

- Applications : Used in pharmaceuticals (e.g., antiviral agents) and agrochemicals. For example, 2-hydrazinylbenzo[d]thiazoles are precursors for antitubercular drugs .

Key Difference : The fused benzene ring in benzo[d]thiazoles enhances aromatic stability, making these compounds more suitable for drug development compared to the simpler thiazoline scaffold .

2-Chloromethyl-2-imidazoline

- Structure : An imidazoline ring with a chloromethyl group (C₄H₇ClN₂).

- Synthesis : Produced via cyclocondensation of methyl chloroacetate with ethylenediamine .

- Applications : Intermediate for antihistamines (e.g., Antazoline) and adrenergic blockers (e.g., Phentolamine).

Key Difference : The imidazoline ring confers basicity and hydrogen-bonding capacity, enabling interactions with biological targets, whereas this compound’s reactivity is dominated by its electrophilic chlorine .

Data Table: Comparative Overview

Research Findings and Trends

- Reactivity : The chlorine atom in this compound facilitates nucleophilic substitution, making it valuable for constructing heterocyclic frameworks. In contrast, isothiazolones and benzothiazoles exhibit redox and antimicrobial properties due to their extended conjugation .

Preparation Methods

Direct Chlorination Using Sulfuryl Chloride

The most widely reported method involves the reaction of 2-mercaptothiazoline with sulfuryl chloride (SO₂Cl₂) in halogenated solvents. For instance, 1,2-dichloroethane or dichloromethane facilitates the substitution of the thiol group with chlorine.

Reaction Conditions

-

Temperature: 0–40°C

-

Molar Ratio (2-mercaptothiazoline : SO₂Cl₂): 1:1–1.2

-

Catalyst: None required

Mechanism

The reaction proceeds via nucleophilic substitution, where sulfuryl chloride acts as both a chlorinating agent and an oxidizing agent, eliminating H₂S gas.

Sequential Chlorination with N-Chlorosuccinimide (NCS)

Patent WO1997023469A1 discloses a two-step protocol:

-

Initial chlorination of 2-mercapto-5-methylthiazole with SO₂Cl₂ at 0°C.

-

Secondary chlorination using NCS under reflux in acetonitrile , catalyzed by dibenzoyl peroxide (1–5 mol%).

Optimized Parameters

Advantages

-

Avoids over-chlorination by controlling stoichiometry.

Cyclization of Thiourea Derivatives

Thiosemicarbazide Cyclization

A study in the Egyptian Journal of Chemistry outlines the synthesis via cyclization of 2-chloroethylisothiocyanate with thiosemicarbazides under alkaline conditions.

Procedure

-

React 2-chloroethylisothiocyanate with thiosemicarbazide in ethanol (reflux, 4 h).

Key Data

Limitations

-

Requires stoichiometric base, generating inorganic waste.

Photocatalytic Chlorination

UV-Light-Mediated Chlorination

CN112661717A describes a photocatalytic method using sulfonyl chloride and acetonitrile under UV irradiation.

Protocol

-

Mix 2-chloropropenyl thioisocyanate with sulfonyl chloride (1:1 molar ratio).

-

Add azo-isobutyronitrile (2–3 wt%) and irradiate at 0–5°C for 2.5–6 h.

Results

Advantages

Radical-Initiated Chlorination

Azobis Initiators in Halogenated Solvents

US20030153767A1 utilizes azobis(isobutyronitrile) (AIBN) to generate chlorine radicals from SO₂Cl₂ in 1,2-dichloroethane .

Conditions

Mechanistic Insight

AIBN decomposes to generate radicals, abstracting chlorine from SO₂Cl₂ to form Cl·, which substitutes the thiol group.

Comparative Analysis of Methods

| Method | Conditions | Catalyst | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Direct Chlorination | 0–40°C, 12–24 h | None | 75–85 | 95–98 | High |

| Photocatalytic | 0–5°C, UV, 3–6 h | Azo-isobutyronitrile | 89–94 | 99.5 | Moderate |

| Radical-Initiated | 60–80°C, AIBN, 8–12 h | AIBN | 82–87 | 97–99 | High |

| Cyclization | 80°C, ethanol, 4 h | NaHCO₃ | 65–70 | 90–92 | Low |

Key Observations

-

Photocatalytic methods offer the highest purity but require UV equipment.

-

Radical-initiated pathways balance yield and scalability for industrial use.

Challenges and Optimization Strategies

Byproduct Formation

Over-chlorination generates 2,5-dichlorothiazoline , mitigated by:

Solvent Selection

-

Polar aprotic solvents (acetonitrile, DMF) enhance reaction rates but complicate purification.

-

Halogenated solvents (CH₂Cl₂, CCl₄) improve selectivity but raise environmental concerns.

Emerging Trends

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-2-thiazoline, and how can purity be validated?

- Methodological Answer : The synthesis typically involves cyclization reactions. For example, 2-mercaptoethylamine hydrochloride reacts with chloroacetaldehyde derivatives under controlled pH (7–8) to form the thiazoline ring . Purity validation requires HPLC (≥98% purity) coupled with TLC monitoring (silica gel, ethyl acetate/hexane eluent). Confirmatory techniques include -NMR (δ 3.8–4.2 ppm for CHCl) and FT-IR (C-Cl stretch at 550–650 cm) .

Q. How should researchers address solubility challenges during reactivity studies of this compound?

- Methodological Answer : Solubility in polar aprotic solvents (e.g., DMF, DMSO) is preferred for nucleophilic substitution reactions. For aqueous-phase reactions, use co-solvents like ethanol/water (1:1 v/v) to enhance solubility. Turbidity or precipitation indicates incompatibility; adjust solvent polarity systematically and monitor via UV-Vis spectroscopy (λ = 260–280 nm for thiazoline absorption) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use fume hoods for synthesis due to potential HCl off-gassing. Wear nitrile gloves and eye protection; avoid skin contact, as thiazoline derivatives may sensitize mucous membranes. Store under inert gas (argon) at 2–8°C to prevent hydrolysis. First-aid measures include immediate flushing with water for eye/skin exposure and medical consultation .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved using spectroscopic data?

- Methodological Answer : Combine -NMR (C-Cl resonance at 95–105 ppm) with high-resolution mass spectrometry (HRMS) for molecular formula confirmation. For stereochemical conflicts (e.g., cis/trans isomerism), employ NOESY or X-ray crystallography. Cross-reference with NIST spectral libraries for validation .

Q. What experimental strategies mitigate contradictions in reaction yields during thiazoline functionalization?

- Methodological Answer : Low yields in substitution reactions (e.g., with amines) often stem from competing hydrolysis. Optimize by:

- Using anhydrous conditions (molecular sieves, dry solvents).

- Screening bases (e.g., KCO vs. EtN) to suppress side reactions.

- Monitoring reaction progress via inline FT-IR for real-time intermediate detection .

Q. How can computational methods predict the reactivity of this compound in drug design?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G* level) to map electrophilic sites (e.g., C-Cl bond polarization). Molecular docking studies (AutoDock Vina) can assess binding affinity with biological targets like kinase enzymes. Validate predictions with SPR (surface plasmon resonance) for binding kinetics .

Q. What are the best practices for reconciling conflicting biological activity data in thiazoline-based analogs?

- Methodological Answer : Standardize assays (e.g., IC measurements) using a reference compound (e.g., sulfathiazole) to normalize inter-lab variability. Cross-test in multiple cell lines (HEK293 vs. HepG2) and apply statistical tools (ANOVA with post-hoc Tukey tests) to identify outliers. Publish raw datasets in supplementary materials for transparency .

Data Presentation Guidelines

- Spectral Data : Tabulate NMR/IR peaks with multiplicity and coupling constants (e.g., ) .

- Synthetic Protocols : Include exact molar ratios, temperature gradients, and inert gas details .

- Contradiction Reporting : Use heatmaps or radar charts to visualize yield/activity discrepancies across conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.